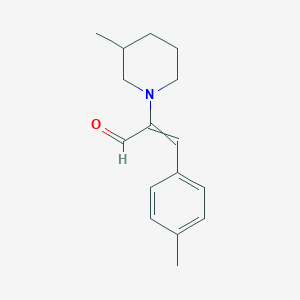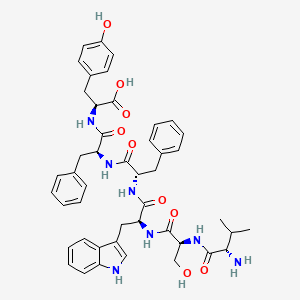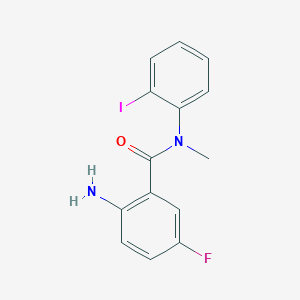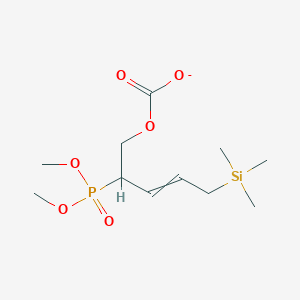
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene is a chemical compound characterized by its unique structure, which includes a dec-3-ene-1,5-diyn-1-yl group attached to a methoxybenzene ring
Vorbereitungsmethoden
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene typically involves several steps, including the formation of the dec-3-ene-1,5-diyn-1-yl group and its subsequent attachment to the methoxybenzene ring. Common synthetic routes may involve:
Alkyne Coupling Reactions: Utilizing palladium-catalyzed coupling reactions to form the diynyl group.
Methoxylation: Introducing the methoxy group via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting various effects
Vergleich Mit ähnlichen Verbindungen
1-(Dec-3-ene-1,5-diyn-1-yl)-2-methoxybenzene can be compared with similar compounds such as:
- 1-(Dec-3-ene-1,5-diyn-1-yl)-2,3-dimethylbenzene
- 4-(Dec-3-ene-1,5-diyn-1-yl)-4’-methyl-1,1’-biphenyl
- 2-(Dec-3-ene-1,5-diyn-1-yl)aniline
These compounds share structural similarities but differ in their specific substituents and chemical properties
Eigenschaften
CAS-Nummer |
823228-14-4 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-dec-3-en-1,5-diynyl-2-methoxybenzene |
InChI |
InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18-2/h8-9,11-12,14-15H,3-5H2,1-2H3 |
InChI-Schlüssel |
CWNCAZHFMINTSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC#CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B14215035.png)

![1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14215043.png)
![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)
![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)



![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)


